molecular formula C13H14N4O4 B13035489 2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid

2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid

Cat. No.: B13035489
M. Wt: 290.27 g/mol
InChI Key: RTCUFLOYZQRTPH-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multiple steps. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific conditions such as the presence of a base or acid catalyst, controlled temperatures, and solvents like tetrahydrofuran (THF) or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites on the molecule. Upon removal of the Boc group, the free amine can participate in further chemical or biological interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid is unique due to its specific structure, which combines the pyrido[2,3-d]pyrimidine core with a Boc-protected amine and a carboxylic acid group

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrido[2,3-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C13H14N4O4/c1-13(2,3)21-12(20)17-11-14-6-7-4-5-8(10(18)19)15-9(7)16-11/h4-6H,1-3H3,(H,18,19)(H,14,15,16,17,20)

InChI Key

RTCUFLOYZQRTPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C=CC(=NC2=N1)C(=O)O

Origin of Product

United States

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